molecular formula C4H6N4 B1277302 4-Azidobutanenitrile CAS No. 21994-40-1

4-Azidobutanenitrile

Cat. No. B1277302
CAS RN: 21994-40-1
M. Wt: 110.12 g/mol
InChI Key: SBIAREQXQLOOAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Azidobutanenitrile is a chemical compound with the molecular formula C4H6N4 . It has an average mass of 110.117 Da and a monoisotopic mass of 110.059242 Da .


Synthesis Analysis

The synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile has been reported . The process involves the reduction of 4-azidobutanenitrile with NaBH4, catalyzed by Co(II), or a one-pot Staudinger reduction in THF . The yield was low, but increasing the reaction temperature from room temperature to 40°C promoted the hydrolysis of the iminophosphorane intermediate to 1 .


Molecular Structure Analysis

The molecular structure of 4-Azidobutanenitrile consists of 4 carbon atoms, 6 hydrogen atoms, and 4 nitrogen atoms . The compound has 4 freely rotating bonds .


Physical And Chemical Properties Analysis

4-Azidobutanenitrile has several physical and chemical properties. It has 4 hydrogen bond acceptors and no hydrogen bond donors . The compound has a polar surface area of 36 Ų .

Relevant Papers The relevant paper retrieved discusses an improved synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile . The paper provides valuable insights into the synthesis process and could be a useful reference for further studies and applications involving 4-Azidobutanenitrile.

Scientific Research Applications

Photodegradable Hydrogel Biomaterials

4-Azidobutanenitrile is used in the creation of photodegradable hydrogel biomaterials . These materials have shown great potential for user-triggered therapeutic release, patterned organoid development, and four-dimensional control over advanced cell fates in vitro . The use of 4-Azidobutanenitrile allows these materials to respond rapidly and with unique tricolor wavelength-selectivity to low-energy visible light .

Mechanobiology

The photodegradable hydrogels made using 4-Azidobutanenitrile can enable new studies in 3D mechanobiology . This field studies the influence of mechanical forces on biological processes, and these hydrogels can provide a dynamic environment for such studies .

Controlled Drug Delivery

The photodegradable properties of these hydrogels can be used for controlled drug delivery . The degradation of the hydrogel can be controlled using light, allowing for precise control over the release of encapsulated drugs .

Tissue Engineering

These hydrogels can also be used in tissue engineering . The ability to control the properties of the hydrogel using light can be used to create complex tissue structures .

Synthesis of 4-Aminobutanenitrile

4-Azidobutanenitrile can be used in the synthesis of 4-Aminobutanenitrile . This compound is an important synthetic intermediate for neurological disorder therapeutics .

Precursor to Pyrroline and Pyrrolidine

4-Aminobutanenitrile, which can be synthesized from 4-Azidobutanenitrile, is an industrial precursor to pyrroline and pyrrolidine . These compounds have various applications in organic synthesis .

properties

IUPAC Name

4-azidobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-2-4-7-8-6/h1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBIAREQXQLOOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC#N)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398334
Record name 4-azidobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

21994-40-1
Record name NSC137895
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137895
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-azidobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Azidobutanenitrile
Reactant of Route 2
Reactant of Route 2
4-Azidobutanenitrile
Reactant of Route 3
4-Azidobutanenitrile
Reactant of Route 4
Reactant of Route 4
4-Azidobutanenitrile
Reactant of Route 5
4-Azidobutanenitrile
Reactant of Route 6
4-Azidobutanenitrile

Q & A

Q1: Why is 4-Aminobutanenitrile important, and how is 4-Azidobutanenitrile relevant to its synthesis?

A1: 4-Aminobutanenitrile (4-ABuN) is a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders like Parkinson's and Alzheimer's diseases. [] 4-Azidobutanenitrile serves as a precursor to 4-ABuN. The research demonstrates an improved method for synthesizing 4-ABuN from 4-Azidobutanenitrile using a modified Staudinger reduction. []

Q2: What challenges are associated with the synthesis and storage of 4-Aminobutanenitrile, and how does the research address them?

A2: The research highlights the instability of 4-ABuN at room temperature. [] Previous synthesis methods, including Co(II)-catalyzed reduction and traditional Staudinger reduction of 4-Azidobutanenitrile, resulted in low yields of 4-ABuN. [] The modified Staudinger reduction proposed in the paper, employing pyridine as a solvent and controlled temperature increase, improves the yield significantly. [] Furthermore, the research addresses the storage issue by converting 4-ABuN to its hydrochloride salt (4-ABuN•HCl), which exhibits greater stability at room temperature. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.